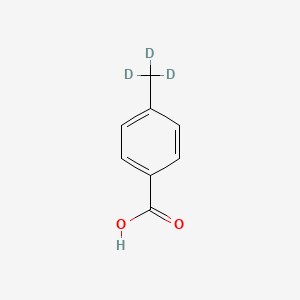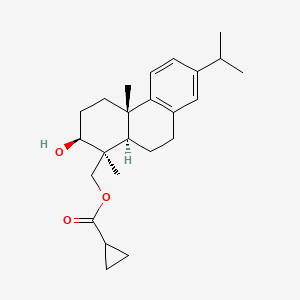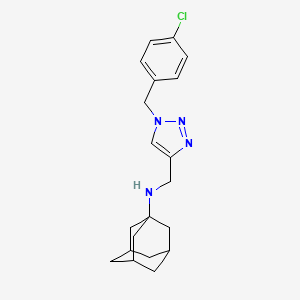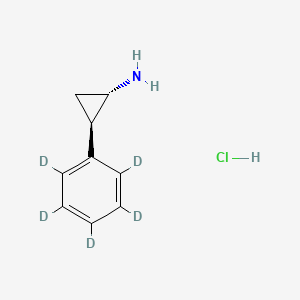
(1S,2R)-Tranylcypromine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is a deuterated form of tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound is used primarily in the treatment of major depressive disorder and is known for its ability to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Tranylcypromine-d5 (hydrochloride) typically involves the deuteration of tranylcypromine. The process begins with the preparation of tranylcypromine, which is synthesized through the cyclization of phenylalanine derivatives. The deuteration is achieved by replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of (1S,2R)-Tranylcypromine-d5 (hydrochloride) involves large-scale synthesis using automated reactors. The process includes the use of deuterated solvents and catalysts to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
(1S,2R)-Tranylcypromine-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of tranylcypromine, which retain the pharmacological properties of the parent compound.
科学的研究の応用
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of tranylcypromine and its metabolites.
Biology: Employed in studies investigating the role of monoamine oxidase in neurotransmitter regulation.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of tranylcypromine.
Industry: Utilized in the development of new antidepressant drugs and in the synthesis of deuterated compounds for research purposes.
作用機序
(1S,2R)-Tranylcypromine-d5 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. By inhibiting this enzyme, the compound increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood and alleviation of depressive symptoms. The molecular targets include the active site of monoamine oxidase, where the compound forms a covalent bond, rendering the enzyme inactive.
類似化合物との比較
Similar Compounds
(1S,2R)-Tranylcypromine (hydrochloride): The non-deuterated form of the compound.
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar pharmacological properties.
Uniqueness
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic breakdown, leading to prolonged action and potentially fewer side effects compared to its non-deuterated counterpart.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
174.68 g/mol |
IUPAC名 |
(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1/i1D,2D,3D,4D,5D; |
InChIキー |
ZPEFMSTTZXJOTM-MYNGOZBASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C[C@@H]2N)[2H])[2H].Cl |
正規SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



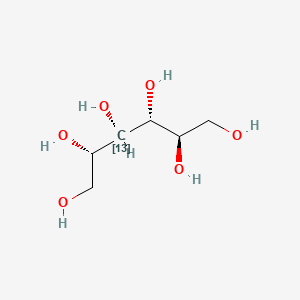
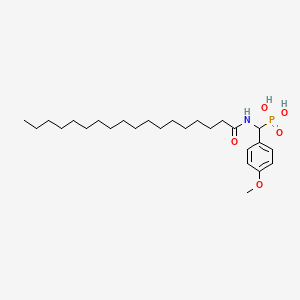
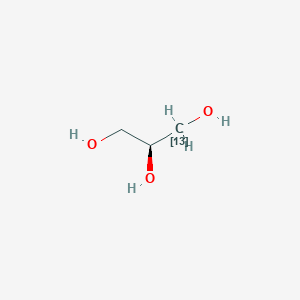
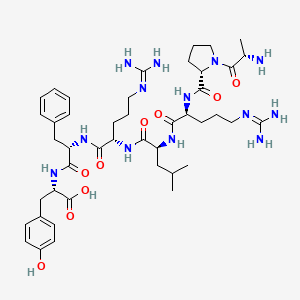
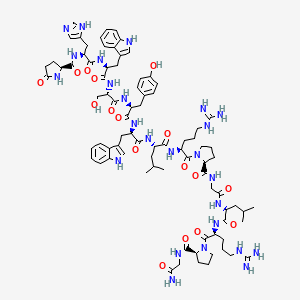
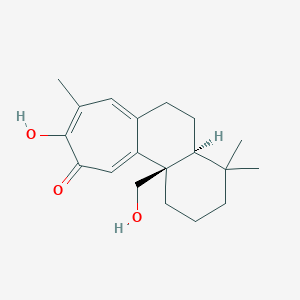
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
